JHU395

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

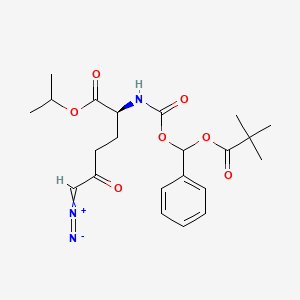

C22H29N3O7 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate |

InChI |

InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1 |

InChI Key |

QQIBFRQTTLIECS-KKFHFHRHSA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)OC(C1=CC=CC=C1)OC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OC(C1=CC=CC=C1)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

JHU395: A Novel Glutamine Antagonist Prodrug for Malignant Peripheral Nerve Sheath Tumors (MPNST) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant Peripheral Nerve Sheath Tumors (MPNST) are aggressive, debilitating soft tissue sarcomas with limited effective therapeutic options. Emerging research has highlighted the dependence of MPNST on glutamine, an amino acid crucial for various biosynthetic processes that fuel cancer cell proliferation.[1] JHU395, a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has been developed to overcome the gastrointestinal toxicity that has previously limited the clinical use of DON. This compound is designed for preferential delivery of its active form, DON, to nervous system tissues, thereby offering a targeted approach to disrupt glutamine metabolism in MPNST. This technical guide provides an in-depth overview of the mechanism of action of this compound in MPNST, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound is a lipophilic prodrug that is stable in plasma, allowing it to circulate systemically with minimal off-target effects.[1] Upon reaching the target tissue, such as an MPNST, it is converted into its active form, DON. DON is a broad-spectrum, irreversible glutamine antagonist that covalently binds to and inhibits at least nine glutamine-utilizing enzymes. This widespread inhibition of glutamine metabolism disrupts several key cellular processes essential for tumor growth and survival, most notably the de novo synthesis of purine (B94841) nucleotides.[1][2]

Signaling Pathway

The primary mechanism of action of this compound in MPNST involves the disruption of the de novo purine synthesis pathway. Glutamine provides the nitrogen atoms required for the formation of the purine ring. By inhibiting glutamine amidotransferases, DON, the active metabolite of this compound, blocks this critical step. This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. Metabolomic studies have confirmed this mechanism, showing a significant accumulation of phosphoribosyl-N-formylglycineamide (FGAR), a metabolic intermediate upstream of the glutamine-dependent steps in the pathway.[3]

Quantitative Data

The efficacy of this compound has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Viability

| Cell Line | Compound | IC50 (µM) |

| MPNST (sNF96.2) | DON | 8-9[4] |

| MPNST (sNF96.2) | This compound | ~10[5] |

| Immortalized Schwann Cells | DON | >30[4] |

| Immortalized Schwann Cells | This compound | >30[5] |

This data highlights the selective growth inhibition of MPNST cells by DON and this compound compared to non-malignant Schwann cells.[2]

Table 2: In Vivo Tumor Growth Inhibition

| Mouse Model | Treatment | Duration | Outcome | p-value |

| Murine Flank MPNST | Vehicle | 14 days | Mean tumor volume: 1695 mm³ | ≤0.05[1] |

| Murine Flank MPNST | This compound (1.2 mg/kg x 5d; 0.5 mg/kg x 9d, p.o.) | 14 days | Mean tumor volume: 1045 mm³ (>40% reduction) | ≤0.05[1][4] |

Oral administration of this compound significantly inhibits the growth of MPNST in a murine flank tumor model.[1]

Table 3: Metabolomic Analysis of MPNST Tumors

| Metabolite | Treatment | Fold Change vs. Vehicle | p-value |

| Phosphoribosyl-N-formylglycineamide (FGAR) | This compound | 9057.1 | 3.08E-19[3] |

| Glutamine | This compound (30 min post-dose) | >60% increase | Not specified[6] |

This compound treatment leads to a significant accumulation of FGAR, confirming the inhibition of de novo purine synthesis. The increase in intratumoral glutamine suggests a blockage of its utilization.[3][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

This protocol is used to determine the dose-dependent effect of this compound and DON on the viability of MPNST and Schwann cells.

-

Cell Plating: MPNST (sNF96.2) and immortalized Schwann cells (ipn02.32λ) are seeded in 96-well plates in their respective growth media.

-

Treatment: After 24 hours, the media is replaced with fresh media containing serial dilutions of this compound or DON. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compounds for 72 hours.

-

Viability Assessment: Alamar blue reagent is added to each well, and the plates are incubated for a specified time. The fluorescence is then measured at 590 nm.

-

Data Analysis: The fluorescence readings are normalized to the vehicle-treated controls to determine the percentage of viable cells. The IC50 values are calculated from the dose-response curves.

In Vivo Murine Flank MPNST Model

This protocol describes the in vivo efficacy studies of this compound in a murine model of MPNST.

-

Animal Model: C57BL6/NHsd (B6) mice are used.

-

Tumor Inoculation: Cells harvested from an NPcis mouse-derived MPNST are injected subcutaneously into the flank of the B6 mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to an average size of approximately 300 mm³. The mice are then randomized into treatment and vehicle control groups.

-

Treatment Administration: this compound is administered orally (p.o.) daily for 14 days. A typical dosing regimen is 1.2 mg/kg for the first 5 days, followed by 0.5 mg/kg for the remaining 9 days. The vehicle group receives the corresponding vehicle solution.

-

Tumor Measurement: Tumor volumes are measured approximately three times per week using calipers. The volume is calculated using the formula: V = (Length x Width²)/2.

-

Toxicity Monitoring: Animal weight and general health are monitored throughout the study. At the end of the study, tissues such as the jejunum can be collected for histological analysis to assess for toxicity.

-

Data Analysis: Tumor growth curves are plotted, and the statistical significance of the difference in tumor volumes between the treatment and control groups is determined.

LC-MS Based Metabolomics and Stable Isotope Flux Analysis

This protocol is used to identify and quantify the metabolic changes in MPNST tumors following this compound treatment.

-

Animal Treatment: Mice with established flank MPNST are treated with either vehicle or this compound (1.2 mg/kg, p.o.) for five days.

-

Stable Isotope Infusion: On the final day, 30 minutes after the last dose of this compound or vehicle, mice receive three tail vein injections of ¹⁵N₂-glutamine or ¹³C₅-glutamine (200 mM) every 15 minutes.

-

Tumor Harvesting: Immediately after the final infusion, the mice are euthanized, and the tumors are harvested and flash-frozen in liquid nitrogen.

-

Metabolite Extraction: Metabolites are extracted from the frozen tumor tissue using cold 80% methanol. The extracts are then dried under nitrogen.

-

LC-MS Analysis: The dried metabolite pellets are resuspended and analyzed by liquid chromatography-mass spectrometry (LC-MS). A system such as an AB/SCIEX 6500 QTRAP hybrid triple quadrupole mass spectrometer can be used for targeted analysis of polar metabolites.

-

Data Analysis: The peak intensities of the metabolites are quantified. For stable isotope flux analysis, the incorporation of the labeled nitrogen or carbon atoms into downstream metabolites (e.g., purine nucleotides) is measured to determine the metabolic flux through the pathway. Statistical analysis is performed to identify significant differences in metabolite levels and isotopic enrichment between the this compound-treated and vehicle-treated tumors.

Experimental Workflow and Logical Relationships

The investigation of this compound's mechanism of action in MPNST follows a logical progression from in vitro characterization to in vivo validation and mechanistic studies.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for MPNST by targeting the metabolic vulnerability of these tumors to glutamine deprivation.[1][7] Its mechanism of action, centered on the inhibition of de novo purine synthesis, has been robustly demonstrated in preclinical models. The favorable toxicity profile of this compound, a result of its prodrug design, suggests a significant improvement over previous generations of glutamine antagonists.[1]

Future research will likely focus on:

-

Investigating the efficacy of this compound in combination with other therapeutic agents, such as those targeting the purine salvage pathway, to achieve a more complete blockade of nucleotide synthesis.

-

Exploring the potential of this compound in other glutamine-dependent cancers.

-

Advancing this compound into clinical trials to evaluate its safety and efficacy in patients with MPNST.

References

- 1. The novel glutamine antagonist prodrug this compound has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ex vivo to in vivo model of malignant peripheral nerve sheath tumors for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WNT5A inhibition alters the malignant peripheral nerve sheath tumor microenvironment and enhances tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. dracenpharma.com [dracenpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]

JHU395: A Technical Guide to a Novel Glutamine Antagonist Prodrug

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JHU395, a novel glutamine antagonist prodrug. It is intended for researchers, scientists, and drug development professionals interested in the core science, mechanism of action, and preclinical efficacy of this compound.

Core Concept: A Prodrug Approach to Glutamine Antagonism

This compound is a novel, orally bioavailable, and plasma-stable lipophilic prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] DON itself has shown antitumor activity in past clinical trials but was hampered by dose-limiting gastrointestinal (GI) toxicity.[1] this compound is designed to overcome this limitation by circulating inertly in the plasma and preferentially delivering the active drug, DON, to target tissues, including nervous system-associated tumors.[1][4][5] This targeted delivery is achieved through increased lipophilicity, which enhances its ability to cross cell membranes and the blood-brain barrier.[4][6]

The fundamental principle behind this compound is to increase the therapeutic index of DON by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[4]

This compound Prodrug Concept

Mechanism of Action: Inhibition of De Novo Purine (B94841) Synthesis

Once inside the target cell, this compound is converted to its active form, DON.[6] DON is a broad-spectrum glutamine antagonist that irreversibly inhibits multiple glutamine-utilizing enzymes.[1][4] This broad activity disrupts several biosynthetic pathways crucial for cancer cell proliferation, with a particularly prominent effect on de novo purine synthesis.[1][7]

Metabolomic studies have shown that treatment with this compound leads to a significant accumulation of N-formylglycinamide ribonucleotide (FGAR), a key intermediate in the de novo purine synthesis pathway.[1] This indicates a blockade at the level of glutamine-dependent enzymes downstream of FGAR, such as formylglycinamidine ribonucleotide (FGAM) synthetase.[1] The disruption of purine synthesis ultimately depletes the building blocks for DNA and RNA, leading to the inhibition of tumor cell growth and proliferation.[8][9]

This compound Mechanism of Action

Quantitative Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those with a high dependence on glutamine metabolism, such as MYC-driven medulloblastoma.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| High MYC Neural Stem Cells | - | 0.5 | [6] |

| Low MYC Neural Stem Cells | - | 35 | [6] |

| sNF96.2 | Malignant Peripheral Nerve Sheath Tumor | ~1-10 | [4] |

| sNF02.2 | Malignant Peripheral Nerve Sheath Tumor | ~1-10 | [4] |

| ipn02.32λ (Schwann cells) | Non-malignant | >30 | [4] |

In Vivo Efficacy

Oral administration of this compound has shown significant tumor growth inhibition in preclinical models of malignant peripheral nerve sheath tumor (MPNST) and improved survival in models of medulloblastoma.

| Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Murine Flank MPNST | Malignant Peripheral Nerve Sheath Tumor | 1.2 mg/kg p.o. (5 days) then 0.5 mg/kg p.o. (9 days) | >40% smaller tumor volume compared to vehicle | [4][5] |

| Orthotopic Medulloblastoma Xenograft (D425MED) | Medulloblastoma | 15 mg/kg i.p. | Increased median survival from 26 to 45 days | [6][10] |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound effectively delivers DON to tumor tissue, achieving higher concentrations in the tumor relative to plasma.

| Parameter | Plasma | Tumor | Tumor:Plasma Ratio | Reference |

| Cmax (nmol/mL or nmol/g) | 0.826 | 2.12 | ~2.57 | [11] |

| Tmax (hr) | 0.25 | 0.5 | - | [11] |

| AUC0->t (hrnmol/mL or hrnmol/g) | 0.9767 | 2.51 | ~2.57 | [11] |

In a separate study in mice, intraperitoneal administration of this compound resulted in a brain-to-plasma ratio of DON of approximately 0.66, with brain concentrations reaching 4 µM and 11.3 µM after 5 mg/kg and 20 mg/kg doses, respectively.[6]

Experimental Protocols

In Vitro Cell Viability Assay

-

Cell Plating: Seed 1500-2000 cells per well in a 96-well plate in standard growth media. For rescue experiments, media can be supplemented with purine nucleotides (e.g., 100 µM guanosine (B1672433) monophosphate).[2]

-

Drug Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound.[2]

-

Incubation: Incubate the cells for 72 hours.[2]

-

Viability Measurement: Assess cell viability using a fluorescent dye such as AlamarBlue. Measure fluorescence at 590 nm.[2]

-

Data Analysis: Normalize fluorescence readings to untreated controls to determine the percentage of viable cells and calculate IC50 values.[2]

In Vitro Viability Assay Workflow

In Vivo Murine Flank MPNST Efficacy Study

-

Tumor Implantation: Subcutaneously inject MPNST cells into the flank of B6 mice.[1]

-

Tumor Growth: Allow tumors to develop over 21-28 days until they reach an average volume of approximately 300 mm³. Tumor volume is calculated using the formula: Volume = (Length × Width²)/2.[1]

-

Treatment Groups: Randomize mice into treatment (this compound) and vehicle control groups.[1]

-

Drug Administration: Administer this compound or vehicle daily by oral gavage. A typical dosing regimen is 1.2 mg/kg for 5 days followed by 0.5 mg/kg for 9 days.[1]

-

Monitoring: Measure tumor volumes and animal weights approximately three times per week.[1]

-

Endpoint: At the end of the 14-day treatment period, sacrifice the animals and harvest tumors for further analysis (e.g., histology, metabolomics).[1]

Metabolomics Analysis

-

Sample Collection: Harvest tumors from vehicle- and this compound-treated animals.[1]

-

Metabolite Extraction: Extract polar metabolites from the tumor tissue.[12]

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).[1]

-

Data Analysis: Identify and quantify metabolites, comparing the levels between the two treatment groups to determine statistically significant changes. For stable isotope tracing, use ¹⁵N₂-glutamine to trace its incorporation into downstream metabolites.[1]

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on glutamine metabolism, such as malignant peripheral nerve sheath tumors and MYC-driven medulloblastoma. Its prodrug design allows for targeted delivery of the active glutamine antagonist DON, thereby enhancing its therapeutic window. Preclinical studies have demonstrated its potent antitumor activity both in vitro and in vivo, with a clear mechanism of action involving the disruption of de novo purine synthesis. Further investigation and clinical development of this compound and similar brain-penetrant DON prodrugs are warranted.[6][10]

References

- 1. The novel glutamine antagonist prodrug this compound has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dracenpharma.com [dracenpharma.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Collection - Data from The Novel Glutamine Antagonist Prodrug this compound Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 9. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dracenpharma.com [dracenpharma.com]

- 12. researchgate.net [researchgate.net]

JHU395: A Technical Guide to its Role in Purine Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By delivering its active metabolite, DON, to tumor tissues, this compound effectively targets the metabolic reprogramming of cancer cells, specifically by inhibiting de novo purine (B94841) synthesis. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cancer cell proliferation and purine metabolism, detailed experimental protocols for its study, and a discussion of its potential downstream effects on cellular signaling pathways.

Introduction: Targeting Cancer Metabolism with this compound

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the key metabolic pathways that is often upregulated in cancer is the de novo synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This compound is a rationally designed therapeutic agent that exploits this dependency. As a prodrug, this compound remains largely inert in circulation, minimizing systemic toxicity, and is preferentially activated to DON within the tumor microenvironment. DON, a potent glutamine analog, irreversibly inhibits multiple glutamine-utilizing enzymes, thereby cutting off a critical nitrogen source for purine synthesis and other biosynthetic pathways.

Mechanism of Action: Inhibition of Glutamine Amidotransferases

The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of glutamine amidotransferases by its active form, DON. These enzymes are crucial for the transfer of the amide group from glutamine to various substrates in several biosynthetic pathways. In the context of de novo purine synthesis, DON targets at least two key enzymes:

-

Phosphoribosyl Pyrophosphate Amidotransferase (PPAT): This enzyme catalyzes the first committed step of the de novo purine synthesis pathway.

-

Formylglycinamide Ribonucleotide (FGAR) Amidotransferase (FGAMS): This enzyme is involved in a later step of the pathway.

By inhibiting these enzymes, this compound effectively blocks the synthesis of purine nucleotides, leading to a depletion of the cellular pools of adenosine (B11128) and guanosine (B1672433) triphosphates (ATP and GTP). This, in turn, hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated in various preclinical cancer models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| sNF96.2 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 2.76 | [2] |

| sNF02.2 | Malignant Peripheral Nerve Sheath Tumor (MPNST) | 1.79 | [2] |

| D283MED | Medulloblastoma (MYC-amplified) | 2 | [3] |

| D425MED | Medulloblastoma (MYC-amplified) | 0.25 | [3] |

| MED211 | Medulloblastoma (MYC-amplified) | 0.33 | [3] |

| High MYC Neural Stem Cells | - | 0.5 | [4] |

| Low MYC Neural Stem Cells | - | 35 | [4] |

Table 2: Metabolomic Changes in Response to this compound Treatment

| Metabolite | Pathway | Fold Change vs. Vehicle | Cell/Tumor Type | Citation |

| N-formylglycinamide ribonucleotide (FGAR) | De novo Purine Synthesis | Significantly Increased | Murine MPNST | [5] |

| Inosine Monophosphate (IMP) | De novo Purine Synthesis | Decreased | Murine MPNST | [4] |

| Guanosine Monophosphate (GMP) | De novo Purine Synthesis | Decreased | Murine MPNST | [4] |

Signaling Pathways and Experimental Workflows

De Novo Purine Synthesis Inhibition Pathway

The following diagram illustrates the key steps in the de novo purine synthesis pathway and highlights the points of inhibition by the active form of this compound (DON).

Caption: Inhibition of De Novo Purine Synthesis by this compound (DON).

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the in vitro efficacy of this compound.

Caption: Experimental Workflow for this compound In Vitro Studies.

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is a general guideline for assessing cell viability after treatment with this compound using the Alamar Blue (resazurin) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Metabolite Extraction and LC-MS Analysis

This protocol provides a general framework for the analysis of intracellular metabolites following this compound treatment.

-

Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency and treat with this compound or vehicle control for the desired time period.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes and incubate at -80°C for at least 30 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS Analysis:

-

Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile (B52724) and water containing a suitable buffer (e.g., ammonium (B1175870) formate).

-

Acquire data in both positive and negative ionization modes.

-

-

Data Analysis:

-

Process the raw LC-MS data using specialized software for peak picking, alignment, and integration.

-

Identify metabolites by matching their accurate mass and retention time to a metabolite library or by MS/MS fragmentation analysis.

-

Perform statistical analysis (e.g., t-test, volcano plot) to identify significantly altered metabolites between this compound-treated and control groups.

-

Potential Downstream Effects: cGAS-STING Pathway

While the primary mechanism of this compound is the direct inhibition of purine synthesis, it is plausible that this metabolic stress could have downstream consequences on other cellular signaling pathways. One such pathway of interest is the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a key component of the innate immune system that senses cytosolic DNA.

The depletion of purine nucleotides by this compound can lead to DNA replication stress and the accumulation of DNA damage. This damaged DNA, if released into the cytoplasm, could potentially be recognized by cGAS, leading to the activation of the STING pathway and a subsequent type I interferon response. This could contribute to the anti-tumor effects of this compound by promoting an anti-tumor immune response. However, it is important to note that a direct link between this compound-mediated purine synthesis inhibition and cGAS-STING activation has not been definitively established in the current scientific literature and remains an area for future investigation.

Logical Relationship: Purine Synthesis Inhibition and Potential cGAS-STING Activation

References

- 1. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The novel glutamine antagonist prodrug this compound has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Novel Glutamine Antagonist Prodrug this compound Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

JHU395 for MYC-Driven Medulloblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on JHU395, a novel glutamine antagonist prodrug, for the treatment of MYC-driven medulloblastoma. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and research workflows.

Introduction

Medulloblastoma is the most common malignant pediatric brain tumor, and the subset of tumors with amplification of the c-MYC oncogene has a particularly poor prognosis.[1][2][3] MYC is known to drive cancer cell growth by upregulating glutamine metabolism, making this pathway a compelling therapeutic target.[1][2][3] this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] It was developed to increase the lipophilicity and brain penetration of DON, with the goal of more effectively targeting brain tumors like medulloblastoma.[1][2][3] Preclinical studies have demonstrated that this compound can suppress tumor growth and induce apoptosis in MYC-driven medulloblastoma models.[1][2][4]

Mechanism of Action

This compound is designed to be a more effective delivery vehicle for the active compound, DON. As a prodrug, this compound has enhanced lipophilicity, allowing it to more readily cross the blood-brain barrier and penetrate tumor cells.[1][2][5] Once inside the cell, this compound is converted to DON, which then acts as a glutamine antagonist, disrupting the metabolic processes that are essential for the rapid growth of MYC-driven cancer cells.[6][7] This targeted approach is particularly effective in high-MYC tumors due to their increased dependence on glutamine metabolism.[5]

Caption: Mechanism of action of this compound in a MYC-driven medulloblastoma cell.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in MYC-driven medulloblastoma.

| Cell Line | Treatment | IC50 (µM) | p-value |

| D283MED | DON | 20 | < 0.05 |

| D283MED | This compound | 1 | < 0.05 |

| High MYC Cells | This compound | 0.5 | N/A |

| Low MYC Cells | This compound | 35 | N/A |

Table 1: In Vitro Efficacy of this compound. [5][6]

| Cell Line | Treatment | Concentration (µM) | Cleaved Caspase-3 Positive Cells (%) | p-value |

| D283MED | Vehicle | N/A | 18.5 | < 0.01 |

| D283MED | This compound | 1 | 25.2 | < 0.01 |

| D283MED | This compound | 2 | 29.4 | < 0.01 |

| High-MYC Cells | Control | N/A | 30 | < 0.05 |

| High-MYC Cells | This compound | Low micromolar | 60 | < 0.05 |

Table 2: Induction of Apoptosis by this compound. [4][6]

| Treatment Group | Median Survival (days) | p-value |

| Vehicle Control | 26 | < 0.001 |

| This compound | 45 | < 0.001 |

Table 3: In Vivo Efficacy of this compound in Orthotopic Xenograft Mouse Model. [1][2][4]

| Parameter | Value |

| CSF-to-plasma ratio improvement (vs. DON) | 10-fold |

| Brain-to-plasma ratio improvement (vs. DON) | 10-fold |

| Brain-to-plasma ratio of DON after this compound IP dosing | 0.66 |

Table 4: Pharmacokinetic Properties of this compound. [1][2][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Studies (Orthotopic Xenograft Model)

-

Animal Model: Nu/Nu mice were used for this study.[4]

-

Cell Implantation:

-

Mice were anesthetized with ketamine/xylazine.[4]

-

A burr hole was created in the skull 1 mm to the right and 2 mm posterior to the lambdoid suture using an 18-gauge needle.[4]

-

100,000 D425MED cells in 3 µL of media were injected to a depth of 2.5 mm into the cerebellum using a Hamilton syringe with a needle guard.[4]

-

-

Treatment:

-

Endpoint: Survival was monitored, and the median survival was calculated.[4]

Immunofluorescence for Cleaved Caspase-3

-

Cell Treatment: Medulloblastoma cell lines were treated with this compound for 72 hours.[4]

-

Cell Fixation: Cells were fixed in cytospin fluid and spun onto glass slides.[5]

-

Permeabilization and Blocking: Cells were permeabilized with 0.1% TritonX and blocked with 5% normal goat serum.[5]

-

Antibody Incubation:

-

Counterstaining and Imaging:

Tumor Cell-to-Plasma Partitioning

-

Cell Preparation: D425MED cells were resuspended in human plasma to a density of 10 million cells/mL.[5]

-

Incubation: The cell-plasma suspension was preincubated at 37°C for 5 minutes before adding this compound to a final concentration of 20 μM. The suspension was then reincubated for 1 hour at 37°C.[5]

-

Separation: The cell suspension was centrifuged at 10,000 g for 10 minutes at 4°C, and the supernatant plasma was collected.[5]

-

Analysis: The concentrations of intact this compound and DON in both the cell pellet and the plasma were quantified.[4]

Visualizations

The following diagrams illustrate key relationships and workflows in the research of this compound for MYC-driven medulloblastoma.

Caption: Logical relationship between MYC amplification and this compound therapeutic strategy.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ictr.johnshopkins.edu [ictr.johnshopkins.edu]

JHU395: A Technical Guide to its Impact on Tumor Glutamine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JHU395, a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This compound is designed for enhanced delivery of its active metabolite, DON, to tumor tissues, thereby inhibiting glutamine metabolism, a critical pathway for cancer cell proliferation and survival. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying biological processes.

Core Mechanism of Action

This compound is a lipophilic prodrug that remains inert in plasma, allowing for systemic distribution with reduced gastrointestinal toxicity, a common dose-limiting factor for DON.[1] Upon reaching the tumor microenvironment, this compound is metabolized, releasing DON. DON, a glutamine mimic, irreversibly inhibits multiple glutamine-utilizing enzymes, known as glutamine amidotransferases.[1] This broad-spectrum inhibition disrupts numerous biosynthetic pathways reliant on glutamine, most notably de novo purine (B94841) and pyrimidine (B1678525) synthesis, hexosamine biosynthesis, and amino acid metabolism.[2] The primary antitumor effect of this compound is attributed to the shutdown of nucleotide synthesis, leading to cell growth arrest and apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, focusing on its efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST) and Medulloblastoma.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Tumor Type | Parameter | Value | Reference |

| sNF96.2, sNF02.2 | MPNST | IC50 (DON) | 8-9 µM | [4] |

| Immortalized Schwann Cells | Normal | IC50 (DON) | >30 µM | [4] |

| D283MED | Medulloblastoma (MYC-amplified) | Growth Inhibition (0.25 µM this compound) | Significant (p < 0.05) | [5] |

| D425MED | Medulloblastoma (MYC-amplified) | Growth Inhibition (0.25 µM this compound) | Significant (p < 0.01) | [5] |

| High MYC Neural Stem Cells | Medulloblastoma Model | IC50 (this compound) | 0.5 µM | [5] |

| Low MYC Neural Stem Cells | Control | IC50 (this compound) | 35 µM | [5] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment Regimen | Primary Endpoint | Result | Reference |

| Murine Flank MPNST | 1.2 mg/kg/day x 5 days, then 0.5 mg/kg/day x 9 days (oral) | Mean Tumor Volume | >40% smaller than vehicle | [4][6] |

| Murine Flank MPNST | 2.4 mg/kg (oral, 3x/week) | Survival | Increased survival | [6] |

| Medulloblastoma Orthotopic Xenograft | 15 mg/kg (twice weekly) | Median Survival | 45 days (vs. 24 days for vehicle) | [5] |

Table 3: Metabolomic Impact of this compound in MPNST Tumors

| Metabolite | Pathway | Fold Change vs. Vehicle | Significance | Reference |

| Phosphoribosyl-N-formylglycineamide (FGAR) | De Novo Purine Synthesis | Significantly Increased | p < 0.01 | [2] |

| Inosine Monophosphate (IMP) | De Novo Purine Synthesis | Decreased | Not specified | [6] |

| Guanosine Monophosphate (GMP) | De Novo Purine Synthesis | Decreased | Not specified | [6] |

| Glutamine | Amino Acid Metabolism | >60% higher in tumor | Not specified |

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound.

In Vitro Cell Viability and Growth Assays

-

Cell Lines: Human MPNST cell lines (sNF96.2, sNF02.2), immortalized human Schwann cells, and human medulloblastoma cell lines (D283MED, D425MED) were utilized.[1][5]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For glutamine deprivation studies, cells were grown in glutamine-free media with titrated concentrations of glutamine.[1]

-

Viability/Growth Assessment:

-

Alamar Blue Assay: Cell viability was measured after 72 hours of treatment with this compound or DON using alamar blue fluorescence (590 nm).[1]

-

Trypan Blue Exclusion: Live cell counts were performed daily for 5 days using a trypan blue exclusion assay to assess cell proliferation.[1]

-

CellTiter-Blue Assay: Cell growth was assessed on day 5 of treatment using the CellTiter-Blue assay.[7]

-

-

Apoptosis Assay:

-

Cleaved Caspase-3 (CC3) Staining: Apoptosis was quantified by immunofluorescence staining for cleaved caspase-3 after 72 hours of this compound treatment.[5]

-

In Vivo Tumor Models and Efficacy Studies

-

MPNST Murine Flank Xenograft Model:

-

Cell Implantation: Cells derived from a genetically engineered NPcis (NF1+/⁻;p53+/⁻) mouse model of MPNST were subcutaneously injected into the flank of B6 mice.[1][2]

-

Treatment: When tumors reached an average size of 300 mm³, mice were treated orally with this compound (e.g., 1.2 mg/kg/day for 5 days, followed by 0.5 mg/kg/day for 9 days) or vehicle.[1]

-

Tumor Measurement: Tumor volumes were measured approximately three times per week using calipers, and calculated as (length x width²)/2.[1]

-

-

Medulloblastoma Orthotopic Xenograft Model:

-

Cell Implantation: Human MYC-amplified medulloblastoma cells were stereotactically implanted into the brains of nude mice.

-

Treatment: Mice were treated with this compound (e.g., 15 mg/kg, twice weekly) or vehicle.[5]

-

Efficacy Endpoint: The primary endpoint was median survival, with monitoring for symptoms of tumor progression.[5]

-

Metabolomic Analysis

-

Sample Collection:

-

Metabolite Extraction:

-

LC-MS/MS Analysis:

-

Instrumentation: An AB/SCIEX 6500 QTRAP hybrid triple quadrupole mass spectrometer was used for targeted analysis of over 300 polar metabolites.[6]

-

Chromatography: Metabolites were separated using an amide XBridge HILIC (Waters Corp.) column with a Shimadzu Prominence UFLC system.[6]

-

Detection: Selected reaction monitoring (SRM) with polarity switching was used for metabolite detection and quantification.[6]

-

-

Stable Isotope Flux Analysis:

-

Mice bearing MPNST flank tumors were treated with this compound or vehicle for five days.

-

On the final day, mice received tail vein injections of ¹⁵N₂-glutamine or ¹³C₅-glutamine.[2]

-

Tumors were harvested, and metabolites were extracted and analyzed by LC-MS/MS to trace the fate of the labeled glutamine.[2]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and experimental evaluation.

Caption: Mechanism of action of this compound in a tumor cell.

Caption: Preclinical experimental workflow for this compound evaluation.

Caption: Inhibition of de novo purine synthesis by DON.

Conclusion

This compound represents a promising therapeutic strategy for tumors dependent on glutamine metabolism, such as certain types of MPNST and medulloblastoma. Its design as a prodrug allows for effective delivery of the active glutamine antagonist, DON, to the tumor site while potentially mitigating systemic toxicities. The profound inhibitory effect of this compound on de novo purine synthesis underscores a key vulnerability in these cancers. The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical translation of glutamine antagonist therapies.

References

- 1. dracenpharma.com [dracenpharma.com]

- 2. The novel glutamine antagonist prodrug this compound has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dracenpharma.com [dracenpharma.com]

- 5. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

JHU395: A Preclinical Technical Guide for Soft Tissue Sarcoma

An In-Depth Review of the Preclinical Data and Methodologies for the Novel Glutamine Antagonist Prodrug JHU395 in Malignant Peripheral Nerve Sheath Tumors.

Introduction

Malignant peripheral nerve sheath tumors (MPNST) are aggressive soft tissue sarcomas with a significant unmet medical need. A growing body of evidence highlights the dependence of various cancers, including MPNST, on the amino acid glutamine for proliferation and survival. This compound is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] This design allows for increased stability in plasma and preferential delivery of the active compound, DON, to target tissues, thereby mitigating the gastrointestinal toxicities that have previously limited the clinical development of DON.[1][3] This technical guide provides a comprehensive overview of the preclinical data for this compound in soft tissue sarcoma, with a focus on MPNST, detailing the experimental protocols and key findings for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Glutamine Antagonism and Inhibition of De Novo Purine (B94841) Synthesis

This compound exerts its antitumor effect through the inhibition of glutamine-dependent metabolic pathways. As a prodrug, this compound is converted to its active form, DON, which acts as a broad-spectrum glutamine antagonist.[3][4] DON competitively inhibits multiple enzymes that utilize glutamine as a nitrogen donor, a critical process for the synthesis of nucleotides, amino acids, and other essential biomolecules for rapidly proliferating cancer cells.[4] A primary mechanism of this compound's antitumor activity in MPNST is the disruption of the de novo purine synthesis pathway, a critical process for DNA and RNA synthesis.[1][2][5]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through both in vitro and in vivo studies, primarily in the context of MPNST. The following tables summarize the key quantitative findings.

In Vitro Efficacy

| Cell Line | Cell Type | Treatment | Endpoint | Result | Reference |

| sNF96.2 | Human MPNST | Glutamine Deprivation | Cell Growth | Significant Inhibition | [6] |

| ipn02.32λ | Immortalized Schwann Cells | Glutamine Deprivation | Cell Growth | Less Sensitive to Inhibition | [6] |

| sNF96.2 | Human MPNST | DON | Cell Viability (72h) | Significant Inhibition | [6] |

| ipn02.32λ | Immortalized Schwann Cells | DON | Cell Viability (72h) | Less Sensitive to Inhibition | [6] |

| sNF96.2 | Human MPNST | This compound | Cell Viability (72h) | Significant Inhibition | [6] |

| sNF02.2 | Human MPNST | This compound | Cell Viability (72h) | Significant Inhibition | [6] |

In Vivo Efficacy in a Murine Flank MPNST Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 15) | Change in Tumor Volume (Day 15 vs. Day 1) | Reference |

| Vehicle | PBS + 1% Tween-80 + 2.5% ethanol (B145695), p.o. daily | ~1695 mm³ | Increase | [5] |

| This compound | 1.2 mg/kg p.o. (5 days), then 0.5 mg/kg p.o. (9 days) | ~1045 mm³ | Significantly smaller increase (p ≤ 0.05) | [5] |

Pharmacokinetics and Target Engagement

| Parameter | Tissue | Value | Time Point | Reference |

| DON Concentration | Tumor | ~2.5-fold higher than plasma | - | [1][5] |

| Glutamine Levels | Tumor | >60% higher than control | 30 minutes post-dose | [1] |

| Glutamine Levels | Plasma | ~25% higher than control | - | [1] |

Metabolomic Analysis of In Vivo Tumors

| Metabolite | Pathway | Change with this compound Treatment | Reference |

| FGAR (Phosphoribosyl-N-formylglycineamide) | De Novo Purine Synthesis | Prominently Increased | [2] |

| Inosine Monophosphate (IMP) | De Novo Purine Synthesis | Decreased | [2] |

| Guanosine Monophosphate (GMP) | De Novo Purine Synthesis | Decreased | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.

In Vitro Cell Viability Assay

-

Cell Lines: Human MPNST cell lines (e.g., sNF96.2, sNF02.2) and immortalized human Schwann cells (ipn02.32λ) were utilized.

-

Culture Conditions: Cells were maintained in appropriate growth media, with glutamine-deprivation experiments conducted in glutamine-free media supplemented with varying concentrations of glutamine.

-

Assay: Cell viability was assessed using the Alamar Blue fluorescence assay.

-

Procedure: Cells were seeded in multi-well plates and treated with a range of concentrations of this compound or DON for 72 hours. Alamar Blue reagent was then added, and fluorescence was measured to determine the percentage of viable cells relative to untreated controls.

In Vivo Murine Flank MPNST Model

-

Animal Model: A syngeneic murine flank MPNST model was established by subcutaneously injecting murine MPNST cells into C57BL/6 mice.

-

Drug Formulation and Administration: this compound was formulated in a vehicle of PBS with 1% Tween-80 and 2.5% ethanol for oral administration.[1]

-

Dosing Regimen: A daily oral dosing regimen of 1.2 mg/kg for 5 days, followed by 0.5 mg/kg for 9 days was identified as a well-tolerated and effective dose.[1][5]

-

Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth, measured by tumor volume.

-

Toxicity Assessment: Toxicity was evaluated by monitoring animal weight, histological analysis of the jejunum and brain, and measurement of plasma markers for liver toxicity (AST, ALT, and total bilirubin).[1] this compound was found to be well-tolerated with no overt gastrointestinal or neurotoxicities observed.[1]

Metabolomic Analysis

-

Analysis: Global metabolomics and stable isotope-labeled flux analyses were performed on tumor samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in glutamine-dependent metabolites.[1]

Conclusion

The preclinical data for this compound in soft tissue sarcoma, specifically in MPNST models, demonstrates its potential as a novel therapeutic agent. Its mechanism of action, targeting the metabolic vulnerability of glutamine dependence in cancer cells, and its favorable preclinical safety profile warrant further investigation. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the therapeutic potential of this compound and other glutamine antagonists in the treatment of soft tissue sarcomas.

References

- 1. The novel glutamine antagonist prodrug this compound has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. hopkinsmedicine.org [hopkinsmedicine.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. The Novel Glutamine Antagonist Prodrug this compound Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

JHU395: A Pan-Inhibitor of Glutamine Metabolism and its Impact on Nucleotide Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

JHU395 is a novel, orally bioavailable prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Engineered for enhanced plasma stability and tissue penetration, this compound effectively delivers its active metabolite, DON, to tumors and the central nervous system.[1][3] DON targets multiple glutamine-utilizing enzymes, thereby disrupting a range of metabolic pathways crucial for cancer cell proliferation and survival.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its profound impact on de novo nucleotide synthesis. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of Glutamine in Cancer Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by an increased uptake and utilization of nutrients to fuel rapid proliferation.[5] Glutamine, the most abundant amino acid in plasma, is a critical nutrient for many cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules, including nucleotides, non-essential amino acids, and hexosamines.[4][6] It also plays a vital role in maintaining redox homeostasis and replenishing the tricarboxylic acid (TCA) cycle.[1] Given this dependency, targeting glutamine metabolism has emerged as a promising therapeutic strategy in oncology.[6][7]

This compound is a lipophilic prodrug of DON, a potent, irreversible inhibitor of a class of enzymes known as glutamine amidotransferases.[1][8] By masking the active sites of DON, this compound circulates inertly in plasma, minimizing systemic toxicity, and upon entering target tissues, it is metabolized to release DON, leading to a localized and potent anti-metabolic effect.[6][9]

Mechanism of Action: Inhibition of Glutamine-Dependent Pathways

The active metabolite of this compound, DON, covalently binds to the glutamine-binding site of numerous enzymes, effectively blocking their catalytic activity.[1] This broad inhibitory profile disrupts several key metabolic pathways that are essential for cancer cell growth and survival. Global metabolomics studies have revealed that this compound treatment significantly alters multiple glutamine-dependent metabolites.[4][9]

Primary Impact: Disruption of De Novo Nucleotide Synthesis

The most pronounced effect of this compound is the inhibition of de novo nucleotide synthesis, a process that is heavily reliant on glutamine for the donation of nitrogen atoms to the purine (B94841) and pyrimidine (B1678525) rings.[4][5]

The de novo purine synthesis pathway is a multi-step process that constructs the purine ring from various precursors. Glutamine contributes two nitrogen atoms to this ring. A key enzyme in this pathway is formylglycinamide ribonucleotide (FGAR) amidotransferase (FGARAT), which catalyzes the conversion of FGAR to formylglycinamidine ribonucleotide (FGAM).[8] this compound, through its active form DON, irreversibly inhibits FGARAT.[4] This blockade leads to a significant accumulation of the upstream metabolite, FGAR, a hallmark of this compound activity.[4][10] The disruption of this pathway ultimately depletes the intracellular pools of inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), which are essential for DNA and RNA synthesis.[8][11]

The de novo pyrimidine synthesis pathway also requires glutamine as a nitrogen donor. The initial and rate-limiting step is catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII), which utilizes glutamine to produce carbamoyl phosphate. While the primary focus of much of the literature is on purine synthesis, the broad activity of DON suggests that pyrimidine synthesis is also inhibited by this compound.[5] Metabolomic analyses following this compound treatment have shown alterations in pyrimidine pathway intermediates, such as an increase in orotate.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and efficacy.

Table 1: In Vitro Efficacy of this compound and DON

| Cell Line | Cancer Type | Compound | IC50 | Reference |

| sNF96.2 | Malignant Peripheral Nerve Sheath Tumor | This compound | 6.7 µM | [4] |

| sNF02.2 | Malignant Peripheral Nerve Sheath Tumor | This compound | ~8 µM | [12] |

| D283MED | Medulloblastoma (MYC-amplified) | This compound | 1 µM | [3] |

| D283MED | Medulloblastoma (MYC-amplified) | DON | 20 µM | [3] |

| D425MED | Medulloblastoma (MYC-amplified) | This compound | < 0.25 µM | [1] |

| D425MED | Medulloblastoma (MYC-amplified) | DON | ~0.5 µM | [1] |

| MED211 | Medulloblastoma (MYC-amplified) | This compound | < 0.25 µM | [1] |

| MED211 | Medulloblastoma (MYC-amplified) | DON | ~10 µM | [1] |

| MYC-transduced Neural Stem Cells | - | This compound | 0.5 µM | [1] |

| BMI1-transduced Neural Stem Cells | - | This compound | 35 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Murine flank MPNST model | Malignant Peripheral Nerve Sheath Tumor | 1.2 mg/kg p.o. (5 days), 0.5 mg/kg p.o. (9 days) | >40% smaller mean tumor volume vs. vehicle | [9][12] |

| Orthotopic xenografts of human MYC-amplified medulloblastoma | Medulloblastoma | 15 mg/kg i.p. twice weekly | Increased median survival from 26 to 45 days | [1] |

Table 3: Pharmacokinetic and Metabolomic Effects of this compound

| Parameter | Tissue/Fluid | Value | Reference |

| DON Tumor-to-Plasma Ratio | Murine MPNST Model | >2-fold higher | [6][7] |

| DON Cell-to-Plasma Ratio (in vitro) | MPNST cells | >4-fold higher | [12] |

| FGAR Accumulation (this compound vs. Vehicle) | Murine MPNST Tumors | 75-fold higher | [4] |

| Tumor Glutamine Levels (this compound vs. Vehicle) | Murine MPNST Tumors | >60% higher | [12] |

| DON Concentration in Brain (20 mg/kg IP dose) | Nu/Nu mice | 11.3 µM | [1] |

Signaling Pathways and Logical Relationships

The antitumor activity of this compound is intrinsically linked to key oncogenic signaling pathways that regulate cellular metabolism.

The MYC-Glutamine Axis

The MYC oncogene is a critical regulator of glutamine metabolism.[10] MYC upregulates the expression of genes involved in glutamine uptake and utilization, rendering MYC-driven cancers highly dependent on this amino acid.[1][10] This creates a therapeutic vulnerability that can be exploited by glutamine antagonists like this compound.[1] The enhanced sensitivity of MYC-amplified medulloblastoma cells to this compound underscores this critical relationship.[1][10]

Figure 1: Simplified diagram illustrating the relationship between MYC, glutamine metabolism, and this compound's mechanism of action.

This compound's Impact on Nucleotide Synthesis Pathways

The primary mechanism of this compound's antitumor effect is the disruption of de novo nucleotide synthesis. The following diagram illustrates the key steps inhibited by this compound in both purine and pyrimidine synthesis.

Figure 2: this compound inhibits key glutamine-dependent steps in both purine and pyrimidine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (Alamar Blue)

This protocol is used to assess the dose-dependent effect of this compound on the viability of cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (from wells with medium and Alamar Blue but no cells). Normalize the fluorescence values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression analysis.

In Vivo Stable Isotope Tracing with ¹⁵N₂-Glutamine

This protocol allows for the tracing of glutamine metabolism in vivo and assessment of this compound's impact on nucleotide synthesis.

-

Animal Model and Drug Treatment: Utilize tumor-bearing mice (e.g., flank xenografts). Treat the mice with this compound (e.g., 1.2 mg/kg, p.o.) or vehicle for a specified number of days.[13]

-

Isotope Infusion: On the final day of treatment, 30 minutes after the last dose of this compound or vehicle, administer ¹⁵N₂-glutamine (e.g., 200 mmol/L) via tail vein injection.[13] Multiple injections can be performed at set intervals (e.g., every 15 minutes for a total of three injections).[13]

-

Tissue Harvest: At a defined time point after the final isotope injection, euthanize the mice and rapidly excise the tumors.[13] Immediately freeze the tumor tissue in liquid nitrogen to quench metabolic activity.[13]

-

Metabolite Extraction: Homogenize the frozen tumor tissue in a cold 80% methanol (B129727) solution.[13] Centrifuge to pellet the protein and collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Use a liquid chromatography system coupled to a mass spectrometer to separate and detect the metabolites. Monitor the mass isotopologue distribution of glutamine and downstream metabolites, such as purine and pyrimidine nucleotides, to determine the incorporation of the ¹⁵N label.

-

Data Analysis: Correct the raw data for the natural abundance of isotopes. Compare the fractional enrichment of ¹⁵N in various metabolites between the this compound-treated and vehicle-treated groups to quantify the inhibitory effect on glutamine utilization for nucleotide synthesis.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of this compound.

Figure 3: A representative experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a promising therapeutic agent that targets the metabolic vulnerability of cancer cells to glutamine deprivation. Its primary mechanism of action involves the broad inhibition of glutamine-utilizing enzymes, leading to a profound disruption of de novo nucleotide synthesis, particularly the purine synthesis pathway. The enhanced sensitivity of MYC-driven cancers to this compound highlights a potential biomarker-driven strategy for patient selection.

Future research should continue to explore the full spectrum of enzymes inhibited by this compound and their relative contributions to its antitumor effects. Investigating the potential for synergistic combinations with other anticancer agents, particularly those that target complementary metabolic pathways or signaling networks, is a promising avenue for enhancing the therapeutic efficacy of this compound. Further elucidation of the interplay between this compound-induced metabolic stress and the tumor immune microenvironment may also reveal novel immunomodulatory roles for this class of drugs.

References

- 1. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The novel glutamine antagonist prodrug this compound has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 7. allevi3d.com [allevi3d.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 10. Novel Glutamine Antagonist this compound Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 12. Clonogenic Assay [bio-protocol.org]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

JHU395 In Vitro Assay Protocol for Malignant Peripheral Nerve Sheath Tumor (MPNST) Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft tissue sarcomas often associated with the genetic disorder neurofibromatosis type 1 (NF1).[1][2][3][4] These tumors have a poor prognosis and limited effective therapeutic options. A growing body of research has highlighted the dependence of various cancers on altered metabolic pathways, including an increased reliance on glutamine.[1][2][3] JHU395 is a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][4][5] Designed to be inert in plasma, this compound can permeate tissues where it releases its active form, DON, which irreversibly inhibits multiple glutamine-utilizing enzymes.[1][4] This targeted delivery mechanism aims to enhance the therapeutic window by concentrating the active drug in tumor tissues while minimizing systemic toxicity.[1][5] Studies have shown that human MPNST cells are particularly susceptible to glutamine deprivation and to the growth-inhibitory effects of this compound, suggesting that glutamine antagonism is a promising therapeutic strategy for this cancer.[1][2][3]

This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in MPNST cell lines.

Signaling Pathways and Experimental Workflow

This compound acts as a broad inhibitor of glutamine metabolism by releasing the active antagonist DON within the target cell. DON covalently modifies and inactivates numerous enzymes that utilize glutamine as a nitrogen donor. This disruption affects several critical downstream biosynthetic pathways essential for cancer cell proliferation and survival, including the synthesis of nucleotides (purines and pyrimidines), amino acids, and hexosamines.[1]

Caption: Mechanism of action of this compound in MPNST cells.

The following diagram outlines the general workflow for assessing the in vitro effects of this compound on MPNST cells.

Caption: General workflow for this compound in vitro cell viability assay.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

Human MPNST cell lines (e.g., sNF96.2, sNF02.2).

-

Control: Immortalized human Schwann cells (e.g., ipn02.32λ).

-

-

Culture Media:

-

For MPNST cells: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For Schwann cells: Specific Schwann cell growth medium.

-

-

Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

Cell Viability Assay (Alamar Blue)

This protocol is adapted from studies evaluating the dose-dependent effects of this compound on MPNST cell viability.[1][4]

-

Materials:

-

MPNST and Schwann cells.

-

96-well clear-bottom black plates.

-

This compound and DON.

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solutions.

-

Complete culture medium.

-

Alamar Blue (resazurin) reagent.

-

Fluorescence plate reader.

-

-

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,000-5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Preparation:

-

Prepare a 10 mM stock solution of this compound and DON in DMSO.

-

Perform serial dilutions in culture medium to create 2X working concentrations of the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

-

Cell Treatment:

-

Remove the medium from the wells.

-

Add 100 µL of the 2X drug dilutions to the respective wells. Include vehicle control (DMSO-containing medium) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

Alamar Blue Assay:

-

After the 72-hour incubation, add 10 µL of Alamar Blue reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Normalize the fluorescence readings of the treated wells to the untreated control wells to determine the percent viability.

-

Plot the percent viability against the log of the drug concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

-

Data Presentation

The following tables summarize representative quantitative data from studies on this compound and DON in MPNST cells.

Table 1: Comparative Sensitivity of MPNST and Schwann Cells to DON

| Cell Line | Cell Type | IC₅₀ of DON (µM) |

| sNF96.2 | MPNST | ~8-9 |

| ipn02.32λ | Immortalized Schwann | >30 |

| Data derived from published findings indicating MPNST cells are more sensitive to DON than non-malignant Schwann cells.[5] |

Table 2: Viability of MPNST Cells After Treatment with this compound

| Cell Line | This compound Concentration (µM) | % Viability (Normalized to Control) |

| sNF96.2 | 1 | ~80% |

| 10 | ~50% | |

| 30 | ~20% | |

| sNF02.2 | 1 | ~85% |

| 10 | ~55% | |

| 30 | ~25% | |

| Approximate values based on graphical data from published studies after 72 hours of treatment.[4] |

Table 3: this compound Delivery of DON to MPNST Cells In Vitro

| Compound Added (20 µM) | Compartment | % of Total DON Measured |

| This compound | Human Plasma | 8% |

| MPNST Cells (sNF96.2) | 92% | |

| This demonstrates the preferential delivery of the active drug, DON, into MPNST cells by the prodrug this compound after a one-hour incubation.[1] |

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound against MPNST cells. The data consistently demonstrate that MPNST cells are sensitive to glutamine antagonism by this compound, which effectively delivers its active payload, DON, into the tumor cells.[1][5] This leads to a significant reduction in cell viability at micromolar concentrations.[4] These methodologies are crucial for preclinical assessment and for further investigation into the mechanisms of metabolic inhibitors in MPNST.

References

- 1. The novel glutamine antagonist prodrug this compound has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Glutamine Antagonist Prodrug this compound Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. dracenpharma.com [dracenpharma.com]

- 5. dracenpharma.com [dracenpharma.com]

Application Notes and Protocols for JHU395 In Vivo Dosing in a Murine Flank MPNST Model

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of JHU395, a novel glutamine antagonist prodrug, in a murine flank Malignant Peripheral Nerve Sheath Tumor (MPNST) model. This document is intended for researchers, scientists, and drug development professionals working in oncology and preclinical drug evaluation.

Introduction

Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive soft tissue sarcomas with limited effective therapeutic options.[1][2][3][4] These tumors are often associated with Neurofibromatosis type 1 (NF1), a genetic disorder characterized by the loss of the tumor suppressor neurofibromin.[2][4] Emerging research has highlighted the dependence of MPNST cells on glutamine for their growth and proliferation, making glutamine metabolism an attractive therapeutic target.[5][6]

This compound is a novel, orally bioavailable prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][7] It is designed to be stable in plasma and deliver the active antagonist, DON, to target tissues, thereby minimizing the gastrointestinal toxicity associated with systemic DON administration.[1][6] In preclinical studies, this compound has demonstrated significant anti-tumor activity in murine MPNST models by inhibiting glutamine-dependent metabolic pathways, most notably de novo purine (B94841) synthesis.[8][6][9][10]

Principle of the Method

This compound is administered orally to mice bearing subcutaneously implanted MPNSTs. The prodrug is absorbed and circulates in the plasma in an inert form. Upon reaching the tumor microenvironment, it is converted to its active form, DON. DON then acts as a glutamine antagonist, inhibiting multiple enzymes that utilize glutamine for biosynthetic processes. This disruption of cellular metabolism, particularly the synthesis of nucleotides, leads to the inhibition of tumor growth.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound in a murine flank MPNST model.

| Parameter | Value | Species/Model | Reference |

| This compound Dosing Regimen | 1.2 mg/kg p.o. daily for 5 days, followed by 0.5 mg/kg p.o. daily for 9 days | C57BL/6J mice with flank MPNST | [1][6] |

| Tumor Growth Inhibition | >40% smaller mean tumor volume compared to vehicle-treated controls | Murine flank MPNST model | [11] |

| DON Concentration in Tumor (Cmax) | ~15 nmol/g | Flank MPNST B6 mice | [9] |

| DON Concentration in Plasma (Cmax) | ~5 nmol/mL | Flank MPNST B6 mice | [9] |

| Tumor-to-Plasma Ratio of DON | >2-fold higher exposure in tumor | Murine flank MPNST model | [5][9] |

| Effect on Tumor Glutamine Levels | >60% higher glutamine levels in this compound-treated tumors | Murine flank MPNST model | [11] |

Experimental Protocols

Materials

-

This compound

-

Vehicle (e.g., Phosphate-buffered saline with 1% Tween-80 and 2.5% ethanol)[9]

-

Murine MPNST cell line (e.g., derived from NPcis genetically engineered mouse model)[1][10]

-

Matrigel[2]

-

Standard cell culture reagents

-

Animal handling and surgical equipment

-

Calipers for tumor measurement

Animal Model Preparation (Murine Flank MPNST Model)

-

Cell Culture: Culture murine MPNST cells in appropriate media and conditions.

-

Cell Preparation for Implantation: Harvest cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 3 x 10^6 cells per 100 µL.[10]

-

Subcutaneous Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10][12]

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements of the tumors approximately 3-4 weeks post-implantation, or once they are palpable.[10] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of approximately 100-300 mm³, randomize the mice into treatment and control groups.[6]

This compound Dosing Protocol

-

Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations for oral administration. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH2O has been described.[7]

-

Dosing Regimen:

-

Control Group: Administer an equivalent volume of the vehicle to the control group following the same schedule.

-

Tumor and Health Monitoring:

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in MPNST.

Caption: Experimental workflow for this compound in vivo study.

References

- 1. dracenpharma.com [dracenpharma.com]

- 2. academic.oup.com [academic.oup.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. The novel glutamine antagonist prodrug this compound has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Treatment of orthotopic malignant peripheral nerve sheath tumors with oncolytic herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]

Preparing JHU395 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract